2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene
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Overview
Description
9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- is a chemical compound with the molecular formula C41H48Br2O2 and a molecular weight of 732.63 g/mol . It is typically a white to pale yellow solid that is soluble in organic solvents such as chloroform and xylene . This compound is used as an intermediate in the production of organic electronic materials, dyes, and in materials science research .
Preparation Methods
The synthesis of 9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- typically involves organic synthesis techniques. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents like dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to form fluorene derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds using palladium catalysts.
Common reagents used in these reactions include bromine, NBS, Grignard reagents, organolithium compounds, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- has several scientific research applications:
Organic Electronics: It is used as an intermediate in the synthesis of organic semiconducting polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Dye Synthesis: It serves as a precursor in the synthesis of various dyes used in different industries.
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and octyloxyphenyl groups . These functional groups allow the compound to undergo substitution, coupling, and other reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparison with Similar Compounds
Similar compounds to 9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- include:
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Used as a precursor in the synthesis of organic semiconducting polymers.
9,9-Dioctyl-2,7-dibromofluorene: Utilized in the synthesis of conjugated polymers for electronic applications.
9,9-Bis(4-hydroxyphenyl)fluorene: Employed in the synthesis of polymers with specific optical properties.
The uniqueness of 9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- lies in its specific functional groups, which provide distinct reactivity and make it suitable for a wide range of applications in organic electronics and materials science .
Properties
CAS No. |
634558-40-0 |
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Molecular Formula |
C41H48Br2O2 |
Molecular Weight |
732.6 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis(4-octoxyphenyl)fluorene |
InChI |
InChI=1S/C41H48Br2O2/c1-3-5-7-9-11-13-27-44-35-21-15-31(16-22-35)41(32-17-23-36(24-18-32)45-28-14-12-10-8-6-4-2)39-29-33(42)19-25-37(39)38-26-20-34(43)30-40(38)41/h15-26,29-30H,3-14,27-28H2,1-2H3 |
InChI Key |
DWRFFSUOCZQEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCCCCCCCC |
Origin of Product |
United States |
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